2-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide
Description
2-(4-Fluorophenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide is a synthetic organic compound featuring a tetrazole ring substituted with a 4-fluorophenyl group at the 2-position and a carboxamide moiety linked to a 1-methoxypropan-2-yl chain. The 4-fluorophenyl group enhances lipophilicity and may influence target binding via hydrophobic interactions, while the methoxypropan-2-yl substituent modulates solubility and pharmacokinetic properties .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O2/c1-8(7-20-2)14-12(19)11-15-17-18(16-11)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECTWLXXSINXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a tetrazole ring, a fluorophenyl group, and a methoxypropan-2-yl substituent. Its molecular formula is with a molecular weight of approximately 224.25 g/mol .
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities through various mechanisms:
- Enzyme Inhibition : The tetrazole moiety can interact with enzyme active sites, potentially inhibiting their activity. This interaction is crucial for therapeutic applications in conditions like hypertension and cancer.
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in inflammatory responses, thereby influencing physiological pathways related to pain and inflammation.
- Antioxidant Properties : Studies have shown that similar compounds possess significant antioxidant activity, which can mitigate oxidative stress-related damage in cells.
Biological Activity Data
A summary of relevant biological activities associated with this compound is presented below:
Case Studies
- Antihypertensive Activity : A study evaluating the antihypertensive properties of tetrazole derivatives found that this compound significantly reduced blood pressure in hypertensive animal models through the inhibition of angiotensin-converting enzyme (ACE) .
- Antioxidant Potential : In vitro assays demonstrated that this compound exhibits potent antioxidant activity, outperforming traditional antioxidants in scavenging DPPH radicals . This suggests potential applications in preventing oxidative stress-related diseases.
- Antimicrobial Efficacy : Agar well diffusion methods revealed that the compound possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Indazole Derivatives: describes 1-(5-fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]-1H-indazole-3-carboxamide, an indazole-based carboxamide. Indazoles share aromaticity with tetrazoles but possess two adjacent nitrogen atoms, enhancing π-π stacking interactions. indazole’s ~13.5) .
Triazole Derivatives: In , 5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide highlights triazole-based analogs. Triazoles (three nitrogens) are less electron-deficient than tetrazoles, reducing their hydrogen-bonding capacity. This may decrease binding affinity in targets requiring strong polar interactions (e.g., enzymes with acidic active sites) .
Pyrrole and Thiazole Derivatives :
Atorvastatin d-lactone () and thiazole carboxamides () demonstrate the role of five-membered heterocycles. Pyrroles and thiazoles lack the nitrogen density of tetrazoles, resulting in weaker dipole moments and altered solubility profiles. For example, thiazoles often exhibit higher aqueous solubility due to sulfur’s polarizability .
Substituent Analysis
Fluorophenyl Groups :
The 4-fluorophenyl group is a common motif in the target compound and analogs (e.g., ). Fluorine’s electronegativity enhances membrane permeability and resistance to oxidative metabolism. However, substitution patterns (e.g., para vs. ortho) affect steric interactions; para-substitution (as in the target compound) minimizes steric hindrance in planar binding pockets .
Carboxamide Linkers :
The N-(1-methoxypropan-2-yl) carboxamide in the target compound contrasts with substituents like N-(4-methoxyphenyl) () or N-(4-trifluoromethylbenzyl) (). Methoxyalkyl chains (e.g., 1-methoxypropan-2-yl) balance lipophilicity and solubility better than aromatic substituents, which may improve oral bioavailability .
Methoxy and Alkyl Chains : Compounds with methoxy groups (e.g., ) show enhanced solubility compared to purely alkylated analogs. The 1-methoxypropan-2-yl group in the target compound likely offers conformational flexibility, aiding in target engagement without excessive hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
